molecular formula C4H9NO4 B1311752 4-(Nitrooxy)butan-1-ol CAS No. 22911-39-3

4-(Nitrooxy)butan-1-ol

Cat. No. B1311752
CAS RN: 22911-39-3
M. Wt: 135.12 g/mol
InChI Key: FBOGSWRRYABFKU-UHFFFAOYSA-N
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Description

Synthesis Analysis

4-(Nitrooxy)butan-1-ol can be synthesized by the reaction of 4-bromobutan-1-ol with sodium nitrite and hydrochloric acid, followed by reduction with sodium borohydride. Another synthesis method involves the reaction of 4-Nitrooxybutan-l-ol butyrate with methanol, sodium hydroxide, and water at 20°C for 1.75 hours .


Molecular Structure Analysis

The molecular formula of 4-(Nitrooxy)butan-1-ol is C4H9NO4 . It is characterized by the presence of a nitrooxy group (-ONO2) that can release NO by reduction.


Chemical Reactions Analysis

The reaction of 4-Nitrooxybutan-l-ol butyrate with methanol, sodium hydroxide, and water at 20°C for 1.75 hours results in the formation of 4-(Nitrooxy)butan-1-ol . The reaction conditions include the use of methanol, sodium hydroxide, and water at 20°C for 1.75 hours .


Physical And Chemical Properties Analysis

4-(Nitrooxy)butan-1-ol is a white crystalline solid with a melting point of 65-67°C. It is soluble in water, ethanol, and methanol.

Scientific Research Applications

Pro-Oxidant and Antioxidant Activity

Research involving oleuropein and its pro-oxidant behavior characterizes the dual nature of certain compounds, which can have implications for their use in nutraceuticals or drugs. The study by Mazziotti et al. (2006) demonstrates how oleuropein exhibits antioxidant activity by blocking oxidation pathways, a property potentially shared by related nitroxide compounds (Mazziotti et al., 2006).

Synthesis and Kinetic Studies

Harikumar and Rajendran (2014) focused on the synthesis of 1-butoxy-4-nitrobenzene using ultrasound-assisted phase-transfer catalysis, illustrating the efficiency of novel synthesis methods for nitro compounds, which could be relevant for the synthesis or modification of 4-(Nitrooxy)butan-1-ol (Harikumar & Rajendran, 2014).

Nitroxide Radical Research

The study by Zhurko et al. (2020) on highly strained nitroxides explores their thermal stability and resistance to reduction, aspects critical for applications in biophysics and structural biology (Zhurko et al., 2020).

Force Field Development for Alcohols

Ferrando et al. (2009) developed a new force field for alcohol molecules, crucial for simulating the behavior of such compounds in various conditions, possibly applicable to understanding the interactions of 4-(Nitrooxy)butan-1-ol at the molecular level (Ferrando et al., 2009).

Photopolymerization Processes

Guillaneuf et al. (2010) explored the use of alkoxyamines in photopolymerization, a process that could be relevant for materials science and engineering applications of nitroxide-based compounds (Guillaneuf et al., 2010).

Safety And Hazards

The safety data sheet for butanol, a related compound, indicates that it is flammable and harmful if swallowed . It can cause skin irritation, serious eye damage, respiratory irritation, and drowsiness or dizziness . Similar precautions should be taken when handling 4-(Nitrooxy)butan-1-ol.

properties

IUPAC Name

4-hydroxybutyl nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO4/c6-3-1-2-4-9-5(7)8/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOGSWRRYABFKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCO[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50434038
Record name 4-(nitrooxy)butan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Nitrooxy)butan-1-ol

CAS RN

22911-39-3
Record name 1,4-Butanediol, 1-nitrate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Butanediol mononitrate
Source ChemIDplus
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Record name 4-(nitrooxy)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Butanediol, 1-nitrate
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Record name 1,4-BUTANEDIOL MONONITRATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Marco-Contelles - Synthesis, 2023 - thieme-connect.com
Herein it is summarized and critically discussed the different methods reported in the current literature and patents for the synthesis of 3-nitrooxypropanol (3-NOP). Among the small …
Number of citations: 2 www.thieme-connect.com
GN Ziakas, EA Rekka, AM Gavalas… - Bioorganic & medicinal …, 2005 - Elsevier
Tolfenamic acid esters with nitrooxyalcohols are synthesized. They are anti-inflammatory agents reducing carrageenan rat paw edema, with low gastrointestinal and general toxicity. In …
Number of citations: 27 www.sciencedirect.com

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